
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Métodos De Preparación
The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a benzazaphosphole derivative with a sulfurizing agent to introduce the thione group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thione group is replaced by other functional groups, often using nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, the compound acts as an n-type dopant by donating electrons to the conduction band of the material, thereby increasing its electrical conductivity . The molecular targets include the active sites within the organic semiconductor materials, where the compound facilitates charge transfer processes.
Comparación Con Compuestos Similares
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione can be compared with other similar compounds such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound also serves as an n-type dopant in organic electronics but has different structural features and electronic properties.
2-Methylimidazole: Another heterocyclic compound with applications in various chemical reactions and processes.
The uniqueness of this compound lies in its phosphorus-containing structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
90043-28-0 |
|---|---|
Fórmula molecular |
C9H12NPS |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-2-sulfanylidene-3H-1,2λ5-benzazaphosphole |
InChI |
InChI=1S/C9H12NPS/c1-10-9-6-4-3-5-8(9)7-11(10,2)12/h3-6H,7H2,1-2H3 |
Clave InChI |
CIKYHJQMKSZFRO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2CP1(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


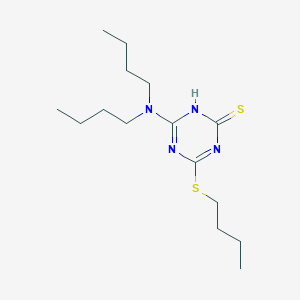


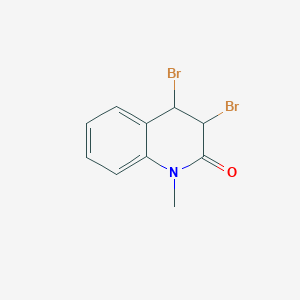
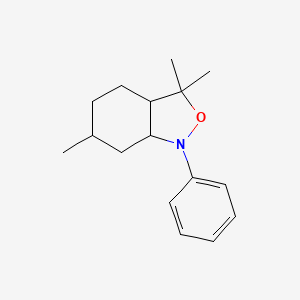
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
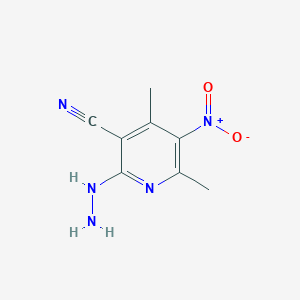
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
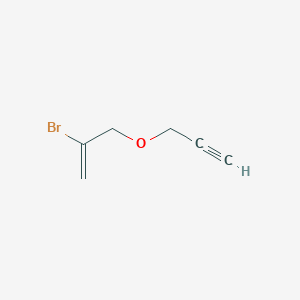
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

